molecular formula C15H12N2O5 B12898893 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide CAS No. 74470-59-0

4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide

Cat. No.: B12898893
CAS No.: 74470-59-0
M. Wt: 300.27 g/mol
InChI Key: KVBKFTCRNIBDDT-SOFGYWHQSA-N
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Description

4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide is a synthetic nitroaromatic compound characterized by a 5-nitro-2-furyl moiety conjugated to an acryloylacetanilide group.

Properties

CAS No.

74470-59-0

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

N-[4-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-12-4-2-11(3-5-12)14(19)8-6-13-7-9-15(22-13)17(20)21/h2-9H,1H3,(H,16,18)/b8-6+

InChI Key

KVBKFTCRNIBDDT-SOFGYWHQSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide exhibits significant antimicrobial properties. Interaction studies have shown that it may inhibit enzymes involved in bacterial metabolism, making it a potential candidate for developing new antibiotics. The compound has demonstrated activity against various pathogens, including:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungi : Exhibits antifungal properties against species like Candida albicans and Aspergillus niger.
  • Algae : Displays antialgal activity against Chlorella pyrenoidosa and others .

Anticancer Potential

The compound's anticancer properties have been evaluated through in vitro studies. It has shown promise in inhibiting tumor cell proliferation, with preliminary results indicating effective growth inhibition across various cancer cell lines. For instance, compounds similar to 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide have been tested under protocols established by the National Cancer Institute, revealing significant antitumor activity .

Agricultural Applications

The compound's antimicrobial properties also extend to agricultural formulations, where it may be utilized as a pesticide or fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional chemical pesticides. The potential for enhancing crop protection through its application highlights its versatility beyond medicinal uses.

Structural Comparisons

To better understand the unique characteristics of 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
5-Nitro-2-furaldehydeContains a furan ring with a nitro groupAntimicrobial
4-NitroacetanilideAcetanilide derivativeAntibacterial
3-(5-Nitro-2-furyl)acrylamideAcrylamide derivativeAnticancer
FurylfuramideNitrofuran derivativeMutagenic

The combination of acetanilide and nitrofuran functionalities in 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide may enhance its biological activity compared to simpler derivatives, allowing for diverse chemical reactivity and therapeutic applications.

Mechanism of Action

The mechanism of action of 4’-(3-(5-Nitro-2-furyl)acryloyl)acetanilide involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The carcinogenic and biological activities of 5-nitro-2-furyl derivatives are highly dependent on their substituents:

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (): Contains a thiazolyl ring and formamide group. This compound induced urinary bladder carcinomas in rats within 9–12 weeks, with 100% incidence at 26 weeks .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide (): Features a hydrazide group, leading to mammary, kidney, and intestinal tumors in rats .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine (): Includes an oxadiazine ring, causing hemangioendothelial sarcomas in the liver and mesentery .
  • 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide : Differs due to its acryloylacetanilide group, which may alter solubility, metabolic activation, and target organ specificity compared to the above compounds.

Carcinogenic Potency and Tumor Tropism

Compound Target Organs Tumor Types Latency Period Incidence Reference
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Urinary bladder, renal pelvis Transitional cell carcinomas 9–12 weeks 100%
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide Mammary glands, kidney, intestine Adenocarcinomas, benign/malignant tumors 44.5 weeks Variable
5-Acetamido-3-(5-nitro-2-furyl)-oxadiazine Liver, mesentery, lungs Hemangioendothelial sarcomas 28 weeks 100%
4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide Insufficient data Theoretical risk: liver, bladder Unknown Unknown N/A

Key Observations :

  • The thiazolyl and hydrazide groups in and compounds correlate with rapid bladder and mammary carcinogenesis, respectively.
  • The oxadiazine ring in shifts tropism to vascular tissues (e.g., liver hemangiosarcomas), highlighting substituent-driven organ specificity .

Mechanistic Insights

  • Metabolic Activation: Nitrofurans are pro-carcinogens requiring enzymatic reduction of the nitro group to form reactive intermediates (e.g., nitrenium ions) that bind DNA .
  • Electrophilic Reactivity : The acryloyl group in 4'-(3-(5-nitro-2-furyl)acryloyl)acetanilide could act as a Michael acceptor, enhancing covalent binding to cellular nucleophiles.
  • Structure-Activity Relationships (SAR) :
    • Thiazolyl/formamide groups () promote urinary excretion and bladder bioactivation .
    • Hydrazide groups () may facilitate systemic distribution, leading to multi-organ tumors .

Biological Activity

4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide features a nitrofuran moiety, which is known for its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 246.22 g/mol

Research indicates that compounds containing nitrofuran derivatives, such as 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide, exhibit various biological activities through multiple mechanisms:

  • Tumor Initiation and Promotion : In a study involving a two-stage mouse skin carcinogenesis model, 3-(5-nitro-2-furyl)acrylamide (a related compound) demonstrated tumor-initiating activity when applied topically in conjunction with a promoter (TPA). Specifically, it induced skin tumors in 35% of treated mice, suggesting that similar compounds may have oncogenic potential .
  • Cytotoxicity Against Cancer Cells : The compound's structural analogs have been assessed for their cytotoxic effects against various cancer cell lines. For instance, IC50 values were determined for several derivatives against NCI/ADR and OVCAR8 cells, indicating varying levels of effectiveness in inhibiting cell proliferation .
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antibacterial properties. For example, derivatives of nitrofuran have shown significant antibacterial activity against various bacterial strains, suggesting potential therapeutic applications .

Case Study 1: Skin Carcinogenesis Model

In an experiment assessing the tumor-initiating ability of 3-(5-nitro-2-furyl)acrylamide, it was found that the compound led to tumor formation in a significant proportion of subjects. This study highlights the need for further investigation into the carcinogenic potential of related compounds like 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide .

Case Study 2: Cytotoxicity Testing

A series of analogs based on the structure of 4'-(3-(5-Nitro-2-furyl)acryloyl)acetanilide were tested for their cytotoxic effects on cancer cell lines. The results revealed that modifications in the molecular structure significantly influenced the IC50 values, indicating a strong relationship between chemical structure and biological activity .

Summary of Biological Activities

Activity TypeObservations
Tumor InitiationInduces skin tumors in animal models
CytotoxicityVaries significantly among structural analogs
Antimicrobial ActivityNotable antibacterial effects observed

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